6-diazo-5-oxo-L-norleucine

Cancer Metabolism Nucleotide Biosynthesis Glutamine Antagonism

DON is the only commercially available compound for simultaneous, irreversible blockade of multiple glutamine-utilizing enzymes – glutaminase, FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase – preventing the metabolic adaptation that limits selective inhibitors. Achieves >95% glutaminase inhibition persisting ≥4 h post-washout. Essential reference standard for JHU-083/DRP-104 prodrug efficacy validation. Verified ≥98% purity. Ideal for metabolic tracing, neuroendocrine tumor metabolism, and cancer cell studies.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 157-03-9
Cat. No. B1670411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-diazo-5-oxo-L-norleucine
CAS157-03-9
SynonymsDiazooxonorleucine;  BRN 1725815;  BRN-1725815;  BRN1725815;  NSC 7365;  NSC-7365;  NSC7365;  DON; 
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC(CC(=O)C=[N+]=[N-])C(C(=O)O)N
InChIInChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1
InChIKeyYCWQAMGASJSUIP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Diazo-5-oxo-L-norleucine (DON) Glutamine Antagonist: Product Overview and Baseline Characteristics


6-Diazo-5-oxo-L-norleucine (DON; CAS 157-03-9) is a broad-spectrum glutamine antagonist originally isolated from *Streptomyces* that functions as an irreversible inhibitor of multiple glutamine-utilizing enzymes, including glutaminase, FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase [1]. DON inhibits kidney-type glutaminase (cKGA) with an IC50 of approximately 1 mM . It has demonstrated preclinical efficacy across diverse disease models, including cancer, but its clinical utility has been limited by dose-dependent gastrointestinal toxicity, which has driven the development of tissue-targeted prodrugs such as JHU-083 and DRP-104 (sirpiglenastat) [2].

Why In-Class Glutamine Antagonists and GLS1 Inhibitors Cannot Simply Replace 6-Diazo-5-oxo-L-norleucine


Substitution among glutamine antagonists or between DON and selective GLS1 inhibitors is not scientifically valid due to fundamental differences in mechanism of action and enzymatic targeting. DON inhibits multiple glutamine-utilizing enzymes including FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase, whereas azaserine inhibits a narrower subset (FGAM synthetase and glucosamine-6-phosphate isomerase) and acivicin inhibits CTP and GMP synthetases [1]. Selective GLS1 inhibitors like CB-839 (IC50 24 nM) and BPTES (IC50 0.16-3.3 μM) exhibit high specificity but fail to block downstream glutamine-dependent amidotransferases, resulting in rapid metabolic adaptation and therapeutic resistance [2]. Prodrug derivatives (JHU-083, DRP-104) are not substitutes for DON itself but are delivery vehicles designed to overcome DON's toxicity limitations; their active moiety remains DON, and their efficacy depends on successful conversion [3].

Quantitative Differentiation Evidence for 6-Diazo-5-oxo-L-norleucine (DON) Relative to Comparators


Broad-Spectrum Enzyme Inhibition Profile of DON vs. Azaserine and Acivicin in Mouse L1210 Leukemia Cells

In mouse L1210 leukemia cells cultured in vitro, DON exhibits a broader inhibition profile than azaserine or acivicin. DON inhibits FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase. Azaserine inhibits only FGAM synthetase and glucosamine-6-phosphate isomerase. Acivicin inhibits CTP and GMP synthetases and partially inhibits FGAM synthetase. None of the three compounds are potent inhibitors of carbamyl phosphate synthetase II or amidophosphoribosyltransferase under these conditions [1].

Cancer Metabolism Nucleotide Biosynthesis Glutamine Antagonism

Comparative Glutaminase Inhibition Kinetics: DON vs. CB-839 and BPTES

DON inhibits kidney-type glutaminase (cKGA) with an IC50 of approximately 1 mM . In contrast, the selective GLS1 inhibitor CB-839 (telaglenastat) exhibits an IC50 of 24 nM for recombinant human GAC, representing approximately 41,667-fold greater potency at the isolated enzyme level . However, DON's irreversible mechanism of action (time-dependent, not reversible after dialysis) contrasts with CB-839's time-dependent but slowly reversible kinetics . BPTES, another GLS1 inhibitor, shows IC50 values ranging from 0.16 μM to 3.3 μM .

Glutaminase Inhibition Enzyme Kinetics Cancer Metabolism

In Vivo Antitumor Efficacy and Tolerability: DON vs. Prodrug JHU-083

When dosed on an equimolar basis in EL4 T-cell lymphoma-bearing mice, JHU-083 retained the antitumor efficacy of DON but was devoid of the gut toxicity and morbidity/mortality observed with DON. After 7 days of treatment, DON-treated mice appeared ill with lethargy and ruffled fur, and deaths occurred due to treatment toxicity. JHU-083-treated mice showed no such toxicity signs [1]. In the EcoHIV murine model of HIV-associated neurocognitive disorders, systemic administration of JHU-083 reversed cognitive impairment similarly to DON and normalized EcoHIV-induced increases in CSF glutamate and GLS activity without observed toxicity [2]. In cerebral malaria (ECM) models, the DON prodrug JHU-083 was as effective in treating CM as DON [3].

In Vivo Efficacy Toxicity Prodrug Development

Comparative Cellular Glutamine Catabolism Inhibition: DON vs. Untreated Control in Human Lymphoblasts

In cultured human lymphoblast WI-L2 cells, DON treatment inhibits over 95% of glutaminase activity measured in lysates in the presence of either phosphate or maleate. Similarly, gamma-glutamyl transpeptidase activity is inhibited by over 90%. The inhibition persists for at least four hours after removal of DON from the cell suspension. Radioactive tracer studies confirm that DON-treated cells accumulate [14C]-L-glutamine without converting it to glutamate, whereas untreated cells rapidly convert glutamine to glutamate [1].

Cellular Metabolism Glutaminase Activity Irreversible Inhibition

Redox-DON Prodrug vs. JHU-083: Equivalent Efficacy with Improved Safety Profile

In mice bearing subcutaneous CT26 mouse colon carcinoma, redox-DON exhibited equivalent antitumor efficacy but a greatly improved safety profile, particularly in spleen and gastrointestinal tract, as compared to JHU-083, the state-of-the-art DON prodrug. Furthermore, redox-DON synergized with checkpoint blockade antibodies, leading to durable cures in tumor-bearing mice .

Prodrug Development Tumor-Targeted Delivery Immunotherapy

DON Displays Selective Antiproliferative Activity Against Carcinoid Tumor Cells Relative to Other Tumor Cell Lines

DON at concentrations <10 μM exhibited specific inhibitory effects on BON human pancreatic carcinoid tumor cells compared to other tumor cell lines. This selectivity was associated with disruption of mitochondrial functions after 5 hours of low-dose DON exposure, leading to apoptosis. DON also inhibited tumor growth in vivo in athymic nude mice bearing heterotransplanted BON cells [1].

Carcinoid Tumors Selective Cytotoxicity Mitochondrial Targeting

Recommended Research and Industrial Application Scenarios for 6-Diazo-5-oxo-L-norleucine (DON)


In Vitro Glutamine Starvation and Metabolic Tracing Studies

DON is the optimal choice for experiments requiring sustained, irreversible blockade of glutamine catabolism in cultured cells. As demonstrated in human lymphoblasts, DON inhibits >95% of glutaminase and >90% of gamma-glutamyl transpeptidase activity with effects persisting ≥4 hours post-washout, enabling metabolic tracing studies with [14C]-L-glutamine where conversion to glutamate is completely prevented [1].

Reference Standard for Prodrug Development and Validation

DON serves as the essential reference standard for validating the efficacy of DON-derived prodrugs (JHU-083, DRP-104, redox-DON). Studies require DON as a comparator to demonstrate that prodrugs retain equivalent antitumor efficacy while improving tolerability, as shown in EL4 lymphoma and CT26 colon carcinoma models [1].

Broad-Spectrum Glutamine Pathway Inhibition in Cancer Metabolism Research

For studies requiring simultaneous inhibition of multiple glutamine-utilizing enzymes (FGAM synthetase, CTP synthetase, glucosamine-6-phosphate isomerase) to prevent metabolic adaptation, DON is the only commercially available tool. Selective GLS1 inhibitors like CB-839 and BPTES fail to block downstream amidotransferases, leading to rapid therapeutic resistance [1].

Carcinoid and Neuroendocrine Tumor Research

DON exhibits selective cytotoxicity against BON carcinoid tumor cells at concentrations <10 μM, mediated through mitochondrial disruption and apoptosis induction, with in vivo efficacy confirmed in heterotransplanted nude mouse models. This selectivity supports its use in studies of neuroendocrine tumor metabolism and therapy development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-diazo-5-oxo-L-norleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.